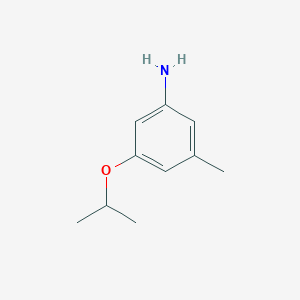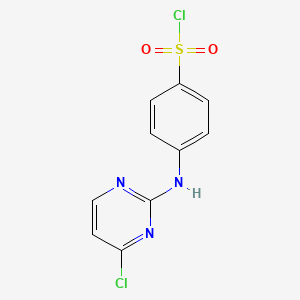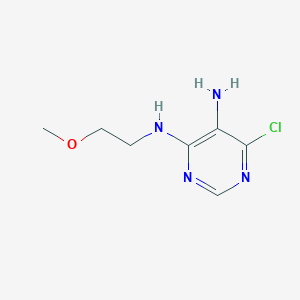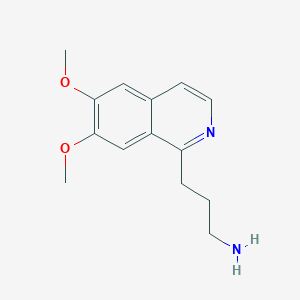
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(1,3-benzothiazol-2-yl)-N,N-diméthylpyrazine-2-carboxamide est un composé hétérocyclique qui présente à la fois des motifs benzothiazole et pyrazine. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale et en science des matériaux. La présence du cycle benzothiazole, connu pour son activité biologique, combinée au cycle pyrazine, que l'on retrouve souvent dans les composés pharmacologiquement actifs, fait de cette molécule un candidat prometteur pour diverses études scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(1,3-benzothiazol-2-yl)-N,N-diméthylpyrazine-2-carboxamide implique généralement la condensation de la 2-aminobenzothiazole avec un dérivé de pyrazine approprié. Une méthode courante comprend la réaction de la 2-aminobenzothiazole avec le chlorure de N,N-diméthylpyrazine-2-carboxyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. la synthèse à grande échelle impliquerait probablement l'optimisation des méthodes de laboratoire pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1,3-benzothiazol-2-yl)-N,N-diméthylpyrazine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle benzothiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes nitro, s'ils sont présents, peuvent être réduits en amines.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzothiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont souvent utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement un catalyseur acide fort tel que l'acide sulfurique ou des acides de Lewis tels que le chlorure d'aluminium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle benzothiazole peut donner des dérivés de sulfoxyde ou de sulfone de benzothiazole .
Applications de la recherche scientifique
Le 3-(1,3-benzothiazol-2-yl)-N,N-diméthylpyrazine-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé a un potentiel en tant qu'agent antimicrobien en raison de l'activité biologique du cycle benzothiazole.
Médecine : La recherche est en cours sur son potentiel en tant qu'agent anticancéreux, compte tenu de l'activité connue des dérivés de benzothiazole contre diverses lignées de cellules cancéreuses.
Mécanisme d'action
Le mécanisme d'action du 3-(1,3-benzothiazol-2-yl)-N,N-diméthylpyrazine-2-carboxamide n'est pas entièrement compris. on pense qu'il interagit avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le cycle benzothiazole est connu pour inhiber certaines enzymes, ce qui pourrait expliquer son activité biologique. De plus, le cycle pyrazine peut interagir avec l'ADN ou les protéines, conduisant à ses effets anticancéreux potentiels .
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to the biological activity of the benzothiazole ring.
Medicine: Research is ongoing into its potential as an anticancer agent, given the known activity of benzothiazole derivatives against various cancer cell lines.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzothiazole ring is known to inhibit certain enzymes, which could explain its biological activity. Additionally, the pyrazine ring may interact with DNA or proteins, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1,3-Benzothiazol-2-yl)pyrazine : N'a pas le groupe N,N-diméthylcarboxamide mais partage la structure de base.
Acide 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzènesulfonique : Contient un groupe acide sulfonique au lieu du cycle pyrazine.
N-(1,3-Benzothiazol-2-yl)-2-phénylquinazoline-4(3H)-one : Présente un cycle quinazoline au lieu du cycle pyrazine.
Unicité
Le 3-(1,3-benzothiazol-2-yl)-N,N-diméthylpyrazine-2-carboxamide est unique en raison de la combinaison des cycles benzothiazole et pyrazine, tous deux connus pour leur activité biologique. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications en recherche scientifique .
Propriétés
Formule moléculaire |
C14H12N4OS |
|---|---|
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-18(2)14(19)12-11(15-7-8-16-12)13-17-9-5-3-4-6-10(9)20-13/h3-8H,1-2H3 |
Clé InChI |
RPJDGDWDOSPFNF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)

![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)

![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)

![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
